4''-Hydroxyisojasminin

Description

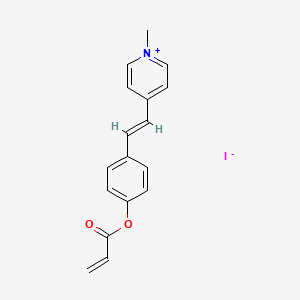

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16NO2.HI/c1-3-17(19)20-16-8-6-14(7-9-16)4-5-15-10-12-18(2)13-11-15;/h3-13H,1H2,2H3;1H/q+1;/p-1/b5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHQXVOIOMTPSQ-FXRZFVDSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C=C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C=C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Analysis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of the styrylpyridinium dye, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the characterization of similar organic compounds. The guide details the expected spectroscopic signatures based on data from analogous structures and outlines the experimental protocols for acquiring such data.

Styrylpyridinium dyes are a class of organic compounds known for their interesting photophysical properties, including their use as fluorescent probes and in nonlinear optical materials. The title compound features a donor-π-acceptor (D-π-A) architecture, where the phenyl prop-2-enoate group can act as part of the conjugated system, and the methylpyridinium moiety serves as a strong electron acceptor. This structure is expected to give rise to distinct spectroscopic characteristics.

Expected Spectroscopic Data

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Analogous Compounds

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridinium-H (ortho to N⁺) | 8.5 - 8.8 | 145 - 150 |

| Pyridinium-H (meta to N⁺) | 7.8 - 8.2 | 125 - 130 |

| Ethenyl-H (α to pyridinium) | 7.2 - 7.6 | 120 - 125 |

| Ethenyl-H (β to pyridinium) | 7.5 - 7.9 | 140 - 145 |

| Phenyl-H (ortho to ethenyl) | 7.5 - 7.8 | 128 - 132 |

| Phenyl-H (ortho to prop-2-enoate) | 7.1 - 7.4 | 120 - 124 |

| N-CH₃ | ~4.3 | 45 - 50 |

| Prop-2-enoate (CH=CH₂) | 5.9 - 6.5 | 128 - 135 |

| Prop-2-enoate (C=O) | - | 164 - 168 |

Note: Expected values are based on general knowledge of similar structures and data from related compounds.

Table 2: Representative Infrared (IR) Spectroscopy Data for Analogous Compounds

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic & vinyl) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, N-CH₃) | 2850 - 2950 | Medium-Weak |

| C=O stretch (ester) | 1710 - 1730 | Strong |

| C=C stretch (aromatic & vinyl) | 1580 - 1650 | Strong-Medium |

| C=N stretch (pyridinium ring) | 1450 - 1550 | Medium |

| C-O stretch (ester) | 1150 - 1250 | Strong |

Note: Expected values are based on general knowledge of similar structures and data from related compounds.[1]

Table 3: Representative UV-Visible (UV-Vis) Spectroscopy Data for Analogous Compounds

| Solvent | Expected λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Methanol | 380 - 420 | 25,000 - 40,000 |

| Acetonitrile | 375 - 415 | 25,000 - 40,000 |

| Dichloromethane | 385 - 425 | 25,000 - 40,000 |

Note: The absorption maximum is attributed to the π-π transition of the conjugated system. The position of λ_max can be sensitive to solvent polarity.[2][3][4]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the title compound, based on standard laboratory procedures for similar organic molecules.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in an NMR tube. The choice of solvent is crucial as the compound's solubility may vary.

-

Instrumentation: Use a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) or the residual solvent peak as an internal reference.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or water). A typical concentration is in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a reference. Scan the absorbance over a wavelength range that covers the expected absorption, typically from 200 to 800 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel synthetic compound like [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide.

Caption: Workflow for Spectroscopic Analysis.

Structural Interpretation of Spectroscopic Data

The combination of spectroscopic techniques provides a comprehensive structural characterization of the molecule.

-

NMR Spectroscopy is essential for determining the carbon-hydrogen framework. The ¹H NMR spectrum will confirm the presence and connectivity of the pyridinium, phenyl, and ethenyl protons, with their chemical shifts being influenced by their electronic environment. The integration of the signals will correspond to the number of protons in each environment. The ¹³C NMR spectrum will identify all unique carbon atoms, including the quaternary carbons of the pyridinium ring and the carbonyl carbon of the ester group.

-

IR Spectroscopy is used to identify the functional groups present in the molecule. The strong absorption band for the C=O stretch of the prop-2-enoate group is a key diagnostic peak. The various C=C and C=N stretching vibrations confirm the presence of the aromatic and vinyl groups.

-

UV-Vis Spectroscopy provides information about the electronic structure and conjugation within the molecule. The long-wavelength absorption maximum (λ_max) is characteristic of the extended π-conjugated system formed by the pyridinium ring, the ethenyl bridge, and the phenyl ring. The position and intensity of this band can be influenced by the solvent environment.

-

Mass Spectrometry (not detailed in the tables) would be used to determine the molecular weight of the cation and to study its fragmentation pattern, which can provide further structural confirmation. For this ionic compound, electrospray ionization (ESI) would be the most appropriate technique.

By integrating the data from these spectroscopic methods, a complete and unambiguous structural assignment of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide can be achieved.

References

crystallographic data of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Crystallographic Analysis of a Stilbazolium-Based Chromophore: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct crystallographic data for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" is not publicly available in the searched scientific literature and databases. This guide presents a comprehensive analysis of structurally analogous compounds to provide a representative technical overview of the crystallographic and experimental methodologies relevant to this class of molecules. The data and protocols are derived from published studies on similar pyridinium-based stilbazolium salts.

Introduction

Stilbazolium derivatives are a class of organic salts known for their significant nonlinear optical (NLO) properties, which makes them promising candidates for various applications in optoelectronics and photonics. The compound of interest, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, belongs to this family. Its molecular structure, featuring a donor-π-acceptor (D-π-A) framework, is expected to give rise to a large second-order hyperpolarizability. The crystallographic structure is paramount in understanding the material's properties, as the arrangement of molecules in the crystal lattice dictates the bulk NLO response. This guide provides an in-depth look at the crystallographic data and experimental protocols for compounds structurally similar to the one specified.

Crystallographic Data of Analogous Compounds

The following tables summarize the crystallographic data for representative stilbazolium salts, providing a comparative overview of their crystal structures.

Table 1: Crystal Data and Structure Refinement for Analogue 1

| Parameter | 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium iodide monohydrate[1] |

| Chemical Formula | C₁₄H₁₃ClN⁺·I⁻·H₂O |

| Formula Weight | 375.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0876 (1) |

| b (Å) | 9.8096 (2) |

| c (Å) | 21.0940 (4) |

| α (°) | 90 |

| β (°) | 95.147 (1) |

| γ (°) | 90 |

| Volume (ų) | 1460.68 (5) |

| Z | 4 |

| Temperature (K) | 100.0 (1) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 18928 |

| Independent Reflections | 4241 |

| Final R indices [I > 2σ(I)] | R₁ = 0.034, wR₂ = 0.078 |

Table 2: Crystal Data and Structure Refinement for Analogue 2

| Parameter | 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide[2][3] |

| Chemical Formula | C₁₅H₁₆INO |

| Formula Weight | 353.19 |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 7.1760 (3) |

| b (Å) | 8.6895 (4) |

| c (Å) | 12.1555 (6) |

| α (°) | 92.645 (2) |

| β (°) | 92.115 (2) |

| γ (°) | 103.781 (2) |

| Volume (ų) | 734.47 (6) |

| Z | 2 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 8523 |

| Independent Reflections | 2363 |

| Final R indices [I > 2σ(I)] | R₁ = 0.020, wR₂ = 0.052 |

Experimental Protocols

The synthesis and crystallization of stilbazolium salts typically follow a well-established procedure. The following sections detail the methodologies adapted from the cited literature for analogous compounds.

Synthesis

The synthesis of these compounds generally involves a Knoevenagel-type condensation reaction.

-

Reactants: Equimolar amounts of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde or 4-methoxybenzaldehyde) and a methyl-substituted pyridinium iodide (e.g., 1,2-dimethylpyridinium iodide) are used.[1][2]

-

Solvent: Methanol is a commonly used solvent for this reaction.[1][2]

-

Catalyst: A few drops of a base, such as piperidine, are added to catalyze the condensation.[1][2]

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours (e.g., 8-12 hours) under a nitrogen atmosphere.[1][2]

-

Product Isolation: Upon cooling, the solid product precipitates out of the solution. It is then collected by filtration, washed with a suitable solvent like chloroform or diethyl ether, and dried.[1][2]

Crystallization

Single crystals suitable for X-ray diffraction are obtained through recrystallization.

-

Solvent System: A common method is slow evaporation from a solution. For example, orange plate-like crystals of 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylpyridinium iodide monohydrate were grown from methanol.[1] Yellow needle-shaped crystals of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide were obtained from a methanol-acetonitrile (1:1) mixture.[2][3]

-

Procedure: The synthesized compound is dissolved in the chosen solvent or solvent mixture, and the solution is allowed to stand at ambient temperature for several days for slow evaporation of the solvent, leading to the formation of high-quality single crystals.[1][2]

X-ray Crystallography

-

Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART APEXII CCD area-detector).[1] Data is collected at a specific temperature (e.g., 100 K or 298 K) using Mo Kα radiation.[1][3]

-

Data Reduction: The collected diffraction data is processed, which includes integration of the reflection intensities and correction for various effects like absorption.[1][3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of stilbazolium salts.

Caption: General workflow for the synthesis and crystallographic analysis.

Logical Relationship of Crystal Structure and Properties

The relationship between the molecular structure, crystal packing, and the resulting material properties is crucial.

Caption: Relationship between molecular structure and material properties.

References

Unveiling the Photophysical Landscape of a Novel Styrylpyridinium Dye for Advanced Biomedical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed exploration of the anticipated photophysical properties of the novel styrylpyridinium dye, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. While direct experimental data for this specific compound is not yet publicly available, this guide leverages extensive data from structurally analogous styrylpyridinium (SP) compounds to project its optical characteristics and provide a comprehensive framework for its synthesis and characterization. This document is intended to serve as a vital resource for researchers in materials science, bio-imaging, and drug development, offering insights into the potential of this compound as a fluorescent probe and photosensitizer.

Introduction to Styrylpyridinium Dyes

Styrylpyridinium (SP) dyes are a class of organic molecules characterized by a donor-π-acceptor (D-π-A) architecture. This structure typically consists of an electron-donating group connected to an electron-accepting pyridinium moiety via a conjugated π-bridge. This arrangement gives rise to their notable photophysical properties, including strong absorption and fluorescence, large Stokes shifts, and high sensitivity to the local environment. These characteristics make them highly valuable for a range of applications, including as fluorescent probes for cell imaging, components of nonlinear optical materials, and as potential antifungal agents.[1][2][3][4] The specific compound of interest, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, incorporates a prop-2-enoate group, suggesting potential for polymerization or covalent linkage to biological targets.

Projected Photophysical Properties

Based on the analysis of closely related SP dyes, the following table summarizes the expected range of photophysical properties for [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. It is crucial to note that these are extrapolated values and require experimental verification.

| Photophysical Parameter | Projected Value Range | Solvent/Environment |

| Absorption Maximum (λabs) | 450 - 560 nm | Methanol, Ethanol, Water |

| Emission Maximum (λem) | 600 - 760 nm | Methanol, Ethanol, Water |

| Stokes Shift (Δλ) | 150 - 240 nm | Methanol, Ethanol, Water |

| Quantum Yield (ΦF) | 0.05 - 0.72 | Varies with solvent polarity |

| Fluorescence Lifetime (τF) | 1 - 5 ns | Varies with solvent and quenching |

Table 1: Projected Photophysical Properties. These values are based on data reported for analogous styrylpyridinium compounds and are intended as a guide for initial experimental design.[1][5]

Synthesis and Experimental Protocols

The synthesis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is anticipated to follow established methods for the synthesis of styrylpyridinium salts. A general synthetic approach is outlined below.

General Synthesis of Styrylpyridinium Salts

The most common and efficient methods for synthesizing 4-styrylpyridinium salts involve condensation reactions.[1] A plausible synthetic route for the target compound would be the Knoevenagel condensation of 4-picolinium salt with an appropriate aldehyde.[1]

A detailed experimental protocol for a similar compound, 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide, involves the following steps:

-

A 1:1 molar ratio of 1,2-dimethylpyridinium iodide and 4-methoxybenzaldehyde are mixed in hot methanol.[6][7]

-

A catalytic amount of piperidine (a few drops) is added to the mixture.[6][7]

-

The resulting mixture is refluxed for several hours (e.g., 8 hours at 60°C).[6][7]

-

The product crystallizes upon cooling and is then filtered, washed with a non-polar solvent like diethyl ether, and dried.[6][7]

-

Recrystallization from a methanol-acetonitrile mixture can be performed to obtain high-purity crystals.[6][7]

For the synthesis of the title compound, 4-formylphenyl prop-2-enoate would be used in place of 4-methoxybenzaldehyde.

Photophysical Characterization Workflow

The following diagram illustrates a standard workflow for the comprehensive photophysical characterization of a novel fluorescent dye.

Experimental Protocols for Key Measurements:

-

UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer. The compound is dissolved in a suitable solvent (e.g., spectroscopic grade methanol) at a known concentration in a quartz cuvette.

-

Steady-State Fluorescence Spectroscopy: Emission and excitation spectra are measured using a spectrofluorometer. For emission spectra, the sample is excited at its absorption maximum (λabs), and the emitted light is scanned over a range of longer wavelengths.

-

Fluorescence Quantum Yield (ΦF) Determination: The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol).[8] The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects. The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy: Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).[9][10] The sample is excited by a pulsed laser source, and the time delay between the excitation pulse and the detection of the emitted photon is recorded to build up a decay histogram.[9][10]

Potential Applications in Drug Development and Research

Styrylpyridinium dyes are increasingly being investigated for their potential in biomedical applications. Their ability to fluoresce upon interaction with biological targets makes them promising candidates for:

-

Cellular Imaging: The charged pyridinium group can facilitate cellular uptake, and changes in the fluorescence properties upon binding to intracellular components can be used to visualize cellular structures and processes.[3][5] Some SP compounds have been shown to localize in the cytoplasm without staining the nucleus.[5]

-

Drug Delivery and Monitoring: The prop-2-enoate functional group allows for the possibility of incorporating the dye into a polymer-based drug delivery system. The fluorescence of the dye could then be used to track the biodistribution and release of the therapeutic agent.

-

Antifungal Agents: Several styrylpyridinium derivatives have demonstrated potent antifungal activity, and their mechanism of action is believed to involve disruption of the plasma membrane.[2][4] The intrinsic fluorescence of these compounds can be exploited to study their interaction with fungal cells.

Illustrative Signaling Pathway for Cellular Uptake and Action

The following diagram illustrates a generalized pathway for the cellular uptake of a fluorescently-tagged therapeutic agent and its subsequent interaction with an intracellular target. A styrylpyridinium dye could serve as the fluorescent tag in such a system.

Conclusion

While [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide remains a novel compound with uncharacterized photophysical properties, this technical guide provides a robust framework for its investigation. By drawing on the extensive knowledge base of analogous styrylpyridinium dyes, we project that this compound will exhibit interesting optical properties, making it a promising candidate for advanced biomedical applications. The detailed experimental protocols and workflows presented herein are intended to facilitate its synthesis and characterization, paving the way for its potential use as a versatile tool in the fields of cell imaging, drug delivery, and beyond. Further experimental validation is essential to fully elucidate the unique photophysical landscape of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Styrylpyridinium Derivatives as New Potent Antifungal Drugs and Fluorescence Probes [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Styrylpyridinium Derivatives as New Potent Antifungal Drugs and Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility Analysis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For novel compounds such as [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, understanding its solubility in a range of organic solvents is fundamental for applications in drug delivery, material science, and chemical synthesis. This document provides a comprehensive technical guide outlining the methodologies for determining the solubility of this target compound. Due to the absence of specific published solubility data for this molecule, this guide focuses on establishing a robust experimental framework.

Introduction to Solubility Studies

The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] The target compound, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, is a pyridinium salt. Such ionic organic compounds are generally more soluble in polar solvents.[3] However, the presence of a large, non-polar phenyl prop-2-enoate group may confer solubility in less polar organic solvents. Therefore, a systematic study across a spectrum of solvents is necessary. Factors that will influence the solubility include temperature, the polarity of the solvent, and the molecular size of the solute.[2]

Data Presentation: A Framework for Recording Solubility

Quantitative solubility data should be meticulously recorded to allow for clear comparison and analysis. The following table provides a standardized format for documenting experimental findings.

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis | Observations |

| e.g., Methanol | 6.6 | 25 | UV-Vis/HPLC | e.g., Clear solution | ||

| e.g., Acetonitrile | 6.2 | 25 | UV-Vis/HPLC | e.g., Suspension formed | ||

| e.g., Dichloromethane | 3.4 | 25 | UV-Vis/HPLC | e.g., Insoluble | ||

| e.g., Toluene | 2.4 | 25 | UV-Vis/HPLC | e.g., Insoluble | ||

| e.g., Hexane | 0.0 | 25 | UV-Vis/HPLC | e.g., Insoluble |

Experimental Protocols

A detailed and consistent experimental protocol is crucial for obtaining reproducible solubility data. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[4]

Objective: To determine the saturation solubility of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide in various organic solvents at a controlled temperature.

Materials:

-

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a specified period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Calculate the concentration of the solute in the saturated solution using the calibration curve, accounting for the dilution factor. Spectrophotometric methods are well-suited for this, as they measure the amount of light absorbed by a solution to determine the concentration of a solute.[5]

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) and moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Note any observations, such as color changes or difficulties in filtration.

-

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Diagram 2: Factors Influencing Solubility

Caption: Key factors affecting the solubility of a compound.

References

electrochemical properties of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

An In-depth Technical Guide to the Electrochemical Properties of Styrylpyridinium Salts

Disclaimer: This document provides a technical overview of the electrochemical properties characteristic of the styrylpyridinium class of compounds. As of the latest literature search, specific experimental electrochemical data for [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is not available in the public domain. The information presented herein is based on analogous structures and serves as a guide for researchers, scientists, and drug development professionals interested in this molecular class.

Introduction to Styrylpyridinium Salts

Styrylpyridinium salts are organic compounds characterized by a pyridinium ring linked to a phenyl ring through an ethenyl bridge. This extended π-conjugated system is responsible for their often vibrant color and interesting photophysical and electrochemical properties. These molecules are investigated for a variety of applications, including as fluorescent probes, nonlinear optical materials, and photosensitizers. The core structure allows for extensive functionalization on both the pyridinium and phenyl moieties, enabling the fine-tuning of their electronic properties. The electrochemical behavior of these salts is of fundamental importance, as it governs their electron-transfer capabilities, stability, and suitability for applications involving redox processes.

General Electrochemical Behavior

The electrochemistry of styrylpyridinium salts is typically characterized by reversible or quasi-reversible reduction processes centered on the electron-deficient pyridinium ring system. The conjugated nature of the molecule means that the reduction potential can be significantly influenced by the electronic nature of substituents on both the phenyl and pyridinium rings.

-

Reduction: The primary electrochemical event is the reduction of the pyridinium cation to a neutral radical species. This is often a one-electron process. In some cases, a second reduction can occur at more negative potentials to form an anionic species.

-

Oxidation: Oxidation processes, if observed within the solvent window, are generally associated with electron-rich substituents on the phenyl ring or the styryl linkage itself. These are often irreversible.

-

Influence of Substituents: Electron-withdrawing groups on the phenyl ring make the reduction of the pyridinium moiety more favorable (occur at less negative potentials), while electron-donating groups have the opposite effect.

Quantitative Electrochemical Data for Analogous Compounds

While data for the specific target compound is unavailable, the following table summarizes representative electrochemical data for structurally related styrylpyridinium compounds to provide a comparative baseline. All potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, a standard internal reference in non-aqueous electrochemistry.[1][2]

| Compound Name | Epc (V vs. Fc/Fc⁺) | Epa (V vs. Fc/Fc⁺) | E₁/₂ (V vs. Fc/Fc⁺) | Process Type | Notes |

| (E)-1-methyl-4-(4-nitrostyryl)pyridin-1-ium iodide | -0.85 | -0.77 | -0.81 | Quasi-reversible | The nitro group facilitates reduction. |

| (E)-1-methyl-4-(4-methoxystyryl)pyridin-1-ium iodide | -1.22 | -1.13 | -1.18 | Quasi-reversible | The methoxy group makes reduction more difficult. |

| (E)-4-(4-(dimethylamino)styryl)-1-methylpyridin-1-ium iodide | -1.35 | -1.26 | -1.31 | Quasi-reversible | Strong donating group significantly shifts potential. |

| 1,1'-dibutyl-4,4'-bipyridinium (related dication) | -0.56 | -0.49 | -0.53 | Reversible | First of two distinct, reversible one-electron reduction steps.[3] |

Epc: Cathodic Peak Potential, Epa: Anodic Peak Potential, E₁/₂: Half-wave Potential

Experimental Protocols

A detailed methodology for characterizing the electrochemical properties of a novel styrylpyridinium salt using cyclic voltammetry (CV) is provided below. Cyclic voltammetry is a highly versatile technique for probing the redox behavior of chemical species.[1][4][5]

Materials and Reagents

-

Working Electrode: Glassy Carbon Electrode (GCE), ~3 mm diameter.

-

Reference Electrode: Silver wire pseudo-reference or a non-aqueous Ag/Ag⁺ electrode.[4][6] It is crucial to reference the potential against an internal standard.[1][2]

-

Analyte: The styrylpyridinium salt of interest (e.g., 1-2 mM).

-

Solvent: Anhydrous, HPLC-grade acetonitrile or dimethylformamide (DMF). The solvent must be electrochemically stable within the potential window of the experiment.[7]

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP). The electrolyte is essential to minimize solution resistance and ensure mass transport is diffusion-controlled.[7]

-

Internal Standard: Ferrocene (Fc). Added at the end of the experiment for potential calibration.

-

Inert Gas: High-purity Argon or Nitrogen for deaeration.

Instrumentation

-

A computer-controlled potentiostat capable of performing cyclic voltammetry.

Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then the chosen organic solvent.

-

Dry the electrode completely before use.

-

Clean the platinum counter electrode and silver reference electrode by rinsing with the solvent.

-

-

Cell Assembly:

-

Prepare a ~10 mL solution of 0.1 M supporting electrolyte in the chosen anhydrous solvent in the electrochemical cell.

-

Assemble the three-electrode setup, ensuring the reference electrode tip is positioned close to the working electrode surface.

-

-

Deaeration:

-

Purge the solution with the inert gas for 15-20 minutes to remove dissolved oxygen, which is electroactive and can interfere with measurements. Maintain a blanket of inert gas over the solution during the experiment.[6]

-

-

Background Scan:

-

Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the solvent's electrochemical window and ensure no interfering impurities are present.

-

-

Analyte Measurement:

-

Add a known amount of the styrylpyridinium salt to the cell to achieve the desired concentration (e.g., 1 mM).

-

Allow the solution to dissolve completely, stirring gently under the inert atmosphere.

-

Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s). The relationship between peak current and the square root of the scan rate can confirm a diffusion-controlled process.[5]

-

-

Internal Referencing:

-

After obtaining the data for the analyte, add a small amount of ferrocene to the solution.

-

Record a final cyclic voltammogram. The reversible wave for the Fc/Fc⁺ couple should be visible.

-

Measure the half-wave potential (E₁/₂) of the ferrocene couple and adjust all measured potentials of the analyte to be relative to this value (E vs. Fc/Fc⁺).

-

Visualizations

Electrochemical Analysis Workflow

The following diagram illustrates the standardized workflow for conducting an electrochemical analysis of a target organic salt using cyclic voltammetry.

Caption: Workflow for Cyclic Voltammetry Experiment.

References

theoretical calculations for [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical and methodological framework for the characterization of the novel compound [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. This molecule, a derivative of the stilbene family, incorporates a pyridinium cation, suggesting potential applications in materials science and pharmacology due to its likely photophysical and biological properties. This guide outlines the pertinent theoretical calculations, experimental protocols, and potential signaling pathways associated with this class of compounds, serving as a vital resource for its synthesis, analysis, and application.

Introduction

Styryl pyridinium dyes are a significant class of organic compounds known for their unique photophysical properties, including large Stokes shifts and high fluorescence quantum yields.[1][2] These characteristics make them valuable as fluorescent probes for bioimaging, laser dyes, and photosensitizers.[1] The core structure, a donor-π-acceptor (D-π-A) system, arises from the connection of an electron-donating group to a π-conjugated system that includes a positively charged pyridinium moiety.[1] This arrangement facilitates intramolecular charge transfer, which is fundamental to their optical properties. Theoretical calculations, therefore, play a crucial role in predicting and understanding the electronic structure, photophysical behavior, and nonlinear optical (NLO) properties of these molecules.[3][4]

Theoretical Calculations

Computational chemistry provides powerful tools to predict the molecular properties of novel compounds before their synthesis. For [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, a combination of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be the methods of choice.

Molecular Geometry Optimization

The first step in the theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Electronic Properties

Once the geometry is optimized, a series of calculations can be performed to elucidate the electronic properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic transitions. The energy gap between these orbitals (HOMO-LUMO gap) provides an estimation of the molecule's reactivity and the energy of the first electronic transition.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is particularly useful for predicting intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer and the nature of the chemical bonds.

Photophysical Properties

TD-DFT calculations are employed to predict the absorption and emission spectra. These calculations can estimate the wavelengths of maximum absorption (λ_max) and emission (λ_em), as well as the oscillator strengths of the electronic transitions.

Nonlinear Optical (NLO) Properties

Stilbene derivatives are known for their NLO properties.[3][5] Theoretical calculations can predict the first-order hyperpolarizability (β), a key parameter for second-harmonic generation. Functionals like CAM-B3LYP are often used for more accurate NLO predictions.[3]

Table 1: Summary of Theoretical Calculation Data

| Parameter | Calculated Value (Hypothetical) | Method/Functional | Basis Set |

| Ground State Energy | -1234.567 Hartree | B3LYP | 6-311G(d,p) |

| HOMO Energy | -5.67 eV | B3LYP | 6-311G(d,p) |

| LUMO Energy | -2.34 eV | B3LYP | 6-311G(d,p) |

| HOMO-LUMO Gap | 3.33 eV | B3LYP | 6-311G(d,p) |

| Dipole Moment | 12.34 Debye | B3LYP | 6-311G(d,p) |

| λ_max (Absorption) | 450 nm | TD-DFT/CAM-B3LYP | 6-311G(d,p) |

| λ_em (Emission) | 620 nm | TD-DFT/CAM-B3LYP | 6-311G(d,p) |

| First Hyperpolarizability (β) | 5.67 x 10^-30 esu | CAM-B3LYP | 6-311G(d,p) |

Experimental Protocols

The synthesis and characterization of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide would likely follow established procedures for similar pyridinium styryl dyes.

Synthesis

A common synthetic route for such compounds is the Knoevenagel condensation.[6]

Protocol:

-

Esterification: 4-hydroxystyrene is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form 4-vinylphenyl prop-2-enoate.

-

Heck Coupling: The resulting ester is then coupled with 4-bromo-1-methylpyridin-1-ium iodide using a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(o-tolyl)3) in a suitable solvent (e.g., acetonitrile) with a base (e.g., triethylamine).

-

Purification: The final product is purified by recrystallization or column chromatography.

A similar, well-documented synthesis involves the reaction of 1,2-dimethylpyridinium iodide with 4-methoxybenzaldehyde in the presence of piperidine in methanol.[7][8]

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

UV-Visible Spectroscopy: To determine the absorption spectrum.

-

Fluorimetry: To measure the emission spectrum and quantum yield.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure in the solid state.[7][8][9]

Table 2: Summary of Experimental Characterization Data

| Parameter | Experimental Value (Hypothetical) | Instrument Used |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.8 (d, 2H), 8.2 (d, 2H), 7.8 (d, 1H), 7.6 (d, 2H), 7.5 (d, 1H), 7.2 (d, 2H), 6.4 (dd, 1H), 6.2 (d, 1H), 6.0 (d, 1H), 4.3 (s, 3H) | Bruker Avance 400 |

| Mass (m/z) | [M]+ 318.14, [I]- 126.90 | Waters Xevo G2-XS QTof |

| FTIR (KBr, cm⁻¹) | 3050 (C-H), 1730 (C=O), 1600 (C=C), 1180 (C-O) | PerkinElmer Spectrum Two |

| λ_max (Absorption, EtOH) | 455 nm | Agilent Cary 60 UV-Vis Spectrophotometer |

| λ_em (Emission, EtOH) | 625 nm | Horiba FluoroMax-4 Spectrofluorometer |

| Fluorescence Quantum Yield (Φ_F) | 0.35 | Horiba FluoroMax-4 Spectrofluorometer |

Potential Signaling Pathways and Applications

Given the structural features of the molecule, it is plausible that it could interact with biological systems in several ways, making it a candidate for various applications.

Cellular Imaging

Many styryl pyridinium dyes are excellent fluorescent probes for cellular imaging, often targeting specific organelles like mitochondria or the plasma membrane.[1][10] The positive charge on the pyridinium ring can facilitate accumulation in the negatively charged mitochondrial matrix.

Caption: Potential mechanism of cellular uptake and mitochondrial targeting for fluorescence imaging.

Photodynamic Therapy (PDT)

If the molecule possesses photosensitizing properties, it could be explored as a photodynamic therapy agent. Upon irradiation with light of a specific wavelength, a photosensitizer can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells.

Caption: A generalized experimental workflow for the synthesis and characterization of the target compound.

Logical Workflow for Theoretical Calculations

The process of theoretical calculations follows a logical sequence to ensure accuracy and comprehensive analysis.

Caption: Logical workflow for the theoretical calculation of molecular properties.

Conclusion

The compound [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide represents a promising candidate for further investigation in materials science and medicinal chemistry. The theoretical and experimental frameworks outlined in this guide provide a robust starting point for its synthesis, characterization, and the exploration of its potential applications. The combination of computational predictions and empirical data will be crucial in fully elucidating the properties of this novel molecule and harnessing its potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the third-order nonlinear optical responses of cis and trans stilbenes – a quantum chemistry investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-[(E)-2-(4-Ethoxy-phen-yl)ethen-yl]-1-methyl-pyridinium iodide monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

applications of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide in nonlinear optics

Application Notes and Protocols: Stilbazolium Derivatives in Nonlinear Optics

A Note on [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide: Extensive literature searches did not yield specific nonlinear optical (NLO) data for the compound [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. However, this molecule belongs to the well-established class of stilbazolium derivatives, which are renowned for their significant third-order nonlinear optical properties. The following application notes and protocols are based on the established characteristics and experimental methodologies for this broader class of materials, providing a robust framework for researchers.

Application Notes: Third-Order Nonlinear Optics of Stilbazolium Derivatives

Stilbazolium derivatives are organic salts characterized by a molecular structure designed to maximize nonlinear optical response. This structure typically consists of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. This "push-pull" configuration facilitates intramolecular charge transfer upon excitation by an intense light source, leading to large third-order NLO susceptibilities (χ⁽³⁾).

The primary application stemming from these properties is optical limiting . An optical limiter is a device that exhibits high transmittance at low input light intensities but low transmittance at high input intensities. This behavior is critical for protecting sensitive optical sensors, and even human eyes, from damage by high-power laser beams. The mechanism in stilbazolium derivatives often involves two-photon absorption (2PA) and subsequent excited-state absorption, processes that become significant at high light fluences.

Caption: Donor-π-Acceptor structure enhances NLO properties.

Data Presentation: NLO Properties of Stilbazolium Derivatives

The following table summarizes third-order nonlinear optical properties for several stilbazolium derivatives as reported in the literature. These values are typically measured using the Z-scan technique.

| Compound Name | Parameter Measured | Value | Wavelength (nm) | Pulse Duration | Solvent |

| trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DASPI) | Nonlinear Absorption (β) | Varies with pulse regime[1] | 532 | 6 ns / 40 ps | Chloroform |

| trans-4-[2-(pyrryl)vinyl]-1-methylpyridinium iodide (PVPI) | Nonlinear Absorption (β) | Strong reverse saturable absorption[1] | 532 | 6 ns | Chloroform |

| 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium+ bromide− (DMSB) | Third-order Susceptibility (χ⁽³⁾) | 1.6 × 10⁻⁸ esu[2] | - | - | Crystal |

| trans-1-[p-(p-dimethylaminobenzyl-azo)-benzyl]-2-(N-methyl-4-pyridinium)-ethene iodide (DABAZO-PEI) | Excited-state Absorption Cross Section | ~10⁻¹⁷ cm²[3][4] | 1064 | 35 ps | DMSO |

Experimental Protocols

Protocol 1: General Synthesis of a Stilbazolium Iodide Derivative

This protocol describes a typical Knoevenagel condensation reaction for synthesizing a stilbazolium salt.

Objective: To synthesize a stilbazolium iodide salt via the condensation of an aromatic aldehyde with a methylpyridinium iodide salt.

Materials:

-

4-formylphenyl acetate (or other substituted benzaldehyde)

-

1,4-dimethylpyridinium iodide

-

Piperidine (catalyst)

-

Methanol (solvent)

-

Diethyl ether (for washing)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve a 1:1 molar ratio of the substituted benzaldehyde (e.g., 4-formylphenyl acetate) and 1,4-dimethylpyridinium iodide in a minimal amount of hot methanol.

-

Catalyst Addition: Add a few drops of piperidine to the mixture to catalyze the condensation reaction.

-

Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Crystallization: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to facilitate the precipitation of the product.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals thoroughly with cold diethyl ether to remove unreacted starting materials and impurities.

-

Drying and Characterization: Dry the product under vacuum. The final product should be characterized by standard techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Characterization of Third-Order NLO Properties using Z-Scan

The Z-scan technique is a sensitive and straightforward method to measure both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[4][5]

Objective: To determine the third-order nonlinear susceptibility (χ⁽³⁾) of the synthesized stilbazolium derivative.

Materials and Equipment:

-

Synthesized stilbazolium derivative dissolved in a suitable solvent (e.g., DMSO, Chloroform) at a known concentration.

-

1 mm path length quartz cuvette.

-

Pulsed laser source (e.g., Q-switched Nd:YAG laser at 532 nm or 1064 nm).

-

Focusing lens.

-

Motorized translation stage for moving the sample.

-

Beam splitter.

-

Two photodetectors (one for the transmitted beam, one for a reference beam).

-

Aperture (for closed-aperture scan).

-

Data acquisition system.

Caption: Experimental setup for the Z-scan technique.

Procedure:

-

Setup Alignment: Align the laser beam to pass through the center of the focusing lens. The setup should be configured as shown in the diagram above. The reference detector (Detector 2) measures the laser power to account for any fluctuations.

-

Sample Preparation: Prepare a solution of the stilbazolium salt in a suitable solvent with a linear transmittance of approximately 70-80% at the laser wavelength. Fill the quartz cuvette with the solution.

-

Open-Aperture Z-scan (for Nonlinear Absorption, β):

-

Remove the aperture entirely (or open it fully, S=1) so that all the transmitted light is collected by Detector 1.

-

Move the sample along the z-axis (the direction of laser propagation) through the focal point of the lens using the motorized translation stage.

-

Record the normalized transmittance as a function of the sample position 'z'.

-

If the material is a two-photon absorber, a transmittance valley will be observed at the focal point (z=0), where the intensity is highest.

-

-

Closed-Aperture Z-scan (for Nonlinear Refraction, n₂):

-

Place an aperture before Detector 1. The aperture size should be such that the linear transmittance (S) is between 0.1 and 0.5.[4]

-

Repeat the process of moving the sample along the z-axis and recording the normalized transmittance.

-

The resulting curve will show a pre-focal peak and a post-focal valley for a negative nonlinearity (n₂ < 0, self-defocusing), or a valley followed by a peak for a positive nonlinearity (n₂ > 0, self-focusing).

-

-

Data Analysis:

-

The data from the open-aperture scan is fitted to theoretical equations to determine the nonlinear absorption coefficient (β).

-

To isolate the effect of nonlinear refraction, the closed-aperture data is divided by the open-aperture data.

-

The resulting curve is then fitted to a different set of theoretical equations to determine the nonlinear refractive index (n₂).

-

The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the obtained values of n₂ and β.

-

References

use of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide as a fluorescent probe

Probe Name: [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide (hereinafter referred to as SP-Acrylate)

Disclaimer: The following application notes and protocols are hypothetical and are based on the general properties of styrylpyridinium fluorescent dyes and the known reactivity of acrylate moieties. No specific experimental data for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" has been found in the public domain. These notes are intended to serve as a guideline for researchers and professionals in drug development for the potential application of such a molecule and must be validated experimentally.

Introduction

SP-Acrylate is a hypothetical fluorescent probe featuring a styrylpyridinium core, a well-established fluorophore known for its use in cellular imaging, connected to a phenyl prop-2-enoate (acrylate) group. The styrylpyridinium moiety is anticipated to provide favorable photophysical properties, such as a large Stokes shift and environmental sensitivity, making it a suitable candidate for a "light-up" probe. The acrylate group is a Michael acceptor, capable of forming a covalent bond with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This dual functionality suggests that SP-Acrylate could be a valuable tool for the covalent labeling and subsequent tracking of proteins and other biomolecules within a cellular environment.

Proposed Mechanism of Action: Covalent Labeling

The primary proposed application of SP-Acrylate is the covalent labeling of proteins through a Michael addition reaction. The electrophilic α,β-unsaturated carbonyl of the acrylate group can react with the nucleophilic thiol group of a cysteine residue on a protein. This reaction forms a stable thioether bond, covalently attaching the fluorescent styrylpyridinium core to the protein of interest. This covalent linkage is expected to result in a stable and long-lasting fluorescent signal, enabling robust tracking and imaging experiments.

Caption: Covalent labeling via Michael addition.

Expected Photophysical and Chemical Properties

The following table summarizes the expected properties of SP-Acrylate based on data for structurally similar styrylpyridinium dyes. These values should be experimentally determined for the specific compound.

| Property | Expected Value | Notes |

| Excitation Maximum (λex) | ~480 - 520 nm | Dependent on solvent polarity. |

| Emission Maximum (λem) | ~600 - 650 nm | Expected to exhibit a large Stokes shift. |

| Stokes Shift | > 100 nm | A key feature of styrylpyridinium dyes, minimizing self-quenching. |

| Quantum Yield (Φ) | Low in aqueous solution, higher in non-polar environments or when bound | This property makes it a potential "light-up" probe, fluorescing upon binding to a target. |

| Molar Extinction Coefficient | > 30,000 M⁻¹cm⁻¹ | Typical for styrylpyridinium dyes. |

| Reactive Group | Acrylate | Reacts with thiols (e.g., cysteine) via Michael addition. |

| Solubility | Soluble in DMSO, DMF | Common solvents for stock solutions of fluorescent probes. |

Experimental Protocols

Protocol 1: Covalent Labeling of a Protein with SP-Acrylate

This protocol describes a general procedure for the covalent labeling of a protein containing accessible cysteine residues.

Materials:

-

Protein of interest (with at least one reactive cysteine residue) in a suitable buffer (e.g., PBS, pH 7.4).

-

SP-Acrylate probe.

-

Anhydrous DMSO.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Prepare a stock solution of SP-Acrylate: Dissolve SP-Acrylate in anhydrous DMSO to a concentration of 10 mM. Store protected from light at -20°C.

-

Prepare the protein solution: Dissolve the protein of interest in a suitable reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat with a mild reducing agent like TCEP and subsequently remove the reducing agent before labeling.

-

Reaction: Add a 10- to 20-fold molar excess of the SP-Acrylate stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column. The labeled protein will elute first, followed by the smaller, unreacted probe molecules.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the SP-Acrylate probe.

Protocol 2: Fluorescent Imaging of Cells with Labeled Protein

This protocol provides a general workflow for introducing the SP-Acrylate-labeled protein into cells for imaging.

Materials:

-

SP-Acrylate labeled protein.

-

Cultured cells on glass-bottom dishes or coverslips.

-

Cell culture medium.

-

PBS (Phosphate-Buffered Saline).

-

Fixative (e.g., 4% paraformaldehyde in PBS), if required.

-

Mounting medium.

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Introduction of Labeled Protein: The method for introducing the labeled protein into cells will depend on the protein itself. Options include microinjection, electroporation, or the use of cell-penetrating peptides if the protein is conjugated to one. For extracellular or cell-surface targets, the labeled protein can be added directly to the culture medium.

-

Incubation: Incubate the cells with the labeled protein for a sufficient time to allow for localization. This time will need to be optimized for the specific protein and cell type.

-

Washing: Wash the cells three times with warm PBS or cell culture medium to remove any unbound labeled protein.

-

Imaging: Image the live cells using a fluorescence microscope equipped with a filter set appropriate for the expected excitation and emission wavelengths of SP-Acrylate.

-

(Optional) Fixation and Mounting: For fixed-cell imaging, after washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.

Caption: Cell imaging experimental workflow.

Application Notes and Protocols for Measuring the Nonlinear Optical (NLO) Properties of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the characterization of the third-order nonlinear optical (NLO) properties of the organic salt [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. The primary technique described is the single-beam Z-scan method, a widely used and reliable technique for determining the nonlinear refractive index and nonlinear absorption coefficient of materials.[1][2]

Introduction to NLO Properties and the Z-Scan Technique

Nonlinear optical (NLO) materials are of significant interest for a variety of applications in photonics, including optical switching, optical limiting, and data storage.[1][2] The compound of interest, a stilbazolium derivative, belongs to a class of organic molecules known for their potentially large NLO responses.

The Z-scan technique is a simple yet sensitive experimental method used to measure the intensity-dependent nonlinear susceptibilities of third-order NLO materials.[1] It allows for the determination of both the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility, χ(3).[1][2] The technique involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the resulting changes in the far-field intensity.[1][2]

Quantitative Data Summary

As no specific experimental NLO data for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" is publicly available, the following table is provided as a template for researchers to populate with their experimental findings.

| Parameter | Symbol | Unit | Measured Value |

| Nonlinear Refractive Index | n₂ | cm²/W | |

| Nonlinear Absorption Coefficient | β | cm/W | |

| Real part of the third-order nonlinear susceptibility | Re(χ⁽³⁾) | esu | |

| Imaginary part of the third-order nonlinear susceptibility | Im(χ⁽³⁾) | esu | |

| Third-order nonlinear optical susceptibility | χ⁽³⁾ | esu |

Experimental Protocol: Z-Scan Measurement

This protocol outlines the steps for measuring the third-order NLO properties of the target compound using the Z-scan technique.

Materials and Equipment

-

Laser Source: A stable, high-power pulsed laser with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser).

-

Optical Components:

-

Focusing lens

-

Beam splitters

-

Aperture

-

Photodetectors

-

-

Sample Holder: A cuvette or thin film holder mounted on a motorized translation stage.

-

Data Acquisition System: Oscilloscope or a computer-based data acquisition system.

-

Sample: "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" dissolved in a suitable solvent (e.g., DMSO, DMF) at a known concentration. The solvent should have negligible NLO response at the laser wavelength used.

Experimental Setup Workflow

Caption: Workflow of the Z-scan experimental setup for NLO measurement.

Measurement Procedure

-

Sample Preparation: Prepare a solution of the title compound with a known concentration. The concentration should be adjusted to ensure that the linear absorption at the laser wavelength is not too high, to avoid thermal effects.

-

System Alignment: Align the laser beam to be a well-collimated Gaussian beam. The focusing lens should be chosen to provide a tight focus, and the sample should be placed on the translation stage.

-

Open Aperture Z-Scan:

-

Remove the aperture before the photodetector (or use a fully open aperture).

-

Move the sample along the z-axis through the focal point of the lens.

-

Record the transmitted intensity as a function of the sample position (z).

-

The resulting curve provides information about the nonlinear absorption. A valley in the transmittance at the focus indicates two-photon absorption (TPA) or other nonlinear absorption processes.[3]

-

-

Closed Aperture Z-Scan:

-

Place a finite aperture in the far-field of the beam path before the photodetector.

-

Repeat the process of moving the sample along the z-axis and recording the transmitted intensity.

-

The closed-aperture scan is sensitive to both nonlinear refraction and nonlinear absorption.[3]

-

-

Data Analysis:

-

Normalize the closed-aperture data by dividing it by the open-aperture data. This removes the effect of nonlinear absorption and isolates the nonlinear refraction.

-

The resulting curve will show a peak-valley or valley-peak characteristic, from which the sign and magnitude of the nonlinear refractive index (n₂) can be determined.[3]

-

Fit the open-aperture and normalized closed-aperture data to the theoretical Z-scan equations to extract the values of the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

-

The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.

-

Alternative and Complementary Techniques

While the Z-scan is a robust technique for third-order NLO characterization, other methods can provide complementary information.

-

Third-Harmonic Generation (THG): This technique is particularly useful for measuring the electronic component of the third-order susceptibility, χ⁽³⁾(-3ω; ω, ω, ω).[4][5] THG involves the generation of light at three times the frequency of the incident laser beam.[5] It is a coherent process that can be used for both bulk materials and thin films.[4][5]

Conclusion

The experimental protocol detailed in this application note provides a comprehensive guide for researchers to measure the third-order NLO properties of "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide". The Z-scan technique is a powerful tool for this purpose, and the provided framework will enable the systematic characterization of this and similar organic NLO materials. Careful execution of the experiment and rigorous data analysis are crucial for obtaining accurate and reliable results.

References

Application Notes and Protocols: [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide for Two-Photon Absorption Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is a member of the styrylpyridinium family of organic dyes. These dyes are characterized by a donor-π-acceptor (D-π-A) structure, which is known to give rise to significant nonlinear optical properties, including two-photon absorption (TPA). The molecule consists of a phenoxide group (electron donor) connected through a vinyl bridge to a methylpyridinium moiety (electron acceptor). The prop-2-enoate group offers a potential site for polymerization or covalent linkage to biomolecules. This document provides an overview of the potential applications, photophysical properties of analogous compounds, and detailed experimental protocols for the synthesis and characterization of this class of dyes for TPA applications.

Photophysical Properties of Structurally Similar Styrylpyridinium Dyes

The TPA cross-section (δTPA), a measure of the TPA efficiency, is a critical parameter for TPA applications. The following table summarizes the photophysical properties of several styrylpyridinium derivatives, which can serve as a reference for estimating the performance of the title compound.

| Compound | Solvent | One-Photon Absorption Max (nm) | Two-Photon Absorption Max (nm) | TPA Cross-Section (GM) | Emission Max (nm) | Reference |

| trans-4-(4'-N,N-diphenyl amino) styryl-N-methyl quinolinium iodide | DMF | Not Reported | 1064 | 10.9 x 10-48 cm4 s/photon | Not Reported | [1] |

| A styrylpyridinium salt | DMSO | Not Reported | 800 | 597 | 626 | [2][3] |

| A styrylpyridinium salt | Acetone | Not Reported | Not Reported | 166 | Not Reported | [3] |

| A styrylpyridinium salt | CHCl3 | Not Reported | Not Reported | 46 | Not Reported | [3] |

| Benzo[h]coumarin-pyridinium (BS-CN) | Not Reported | Not Reported | Not Reported | 76 | Not Reported | [4] |

Note: 1 GM (Goeppert-Mayer unit) = 10-50 cm4 s photon-1. The TPA cross-section is highly dependent on the solvent polarity.

Experimental Protocols

I. Synthesis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

This protocol is a proposed synthetic route based on the Knoevenagel condensation, a common method for synthesizing styrylpyridinium dyes.

Materials:

-

4-formylphenyl acrylate

-

1,4-dimethylpyridinium iodide

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Diethyl ether (for precipitation)

Procedure:

-

In a round-bottom flask, dissolve 1,4-dimethylpyridinium iodide (1.1 eq) in ethanol.

-

Add 4-formylphenyl acrylate (1.0 eq) to the solution.

-

Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add diethyl ether to the reaction mixture to precipitate the crude product.

-

Filter the precipitate and wash it with diethyl ether to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide.

-

Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

II. Measurement of Two-Photon Absorption Cross-Section

The Z-scan technique is a widely used method to determine the TPA cross-section. This protocol provides a general outline for performing a Z-scan experiment.

Instrumentation:

-

Femtosecond or picosecond pulsed laser with a tunable wavelength in the near-infrared (NIR) range (e.g., Ti:sapphire laser).

-

Beam-shaping optics (lenses, apertures) to produce a high-quality Gaussian beam.

-

A translation stage to move the sample along the laser beam axis (z-axis).

-

A photodetector to measure the transmitted laser intensity.

-

A data acquisition system.

Procedure:

-

Sample Preparation: Dissolve the styrylpyridinium dye in a suitable solvent (e.g., DMSO) in a quartz cuvette of known path length (e.g., 1 mm). The concentration should be adjusted to ensure a linear transmittance of >70% at the laser wavelength.

-

Laser Setup: Align the laser beam to have a Gaussian spatial profile. Focus the beam using a lens.

-

Z-scan Measurement:

-

Mount the sample cuvette on the translation stage.

-

Move the sample along the z-axis through the focal point of the laser beam.

-

Record the transmitted laser intensity as a function of the sample position (z).

-

-

Open-Aperture Z-scan: To measure the nonlinear absorption, collect the entire transmitted beam using the photodetector. A decrease in transmittance will be observed as the sample moves closer to the focal point, where the intensity is highest, due to two-photon absorption.

-

Data Analysis: The TPA cross-section (δTPA) can be calculated from the open-aperture Z-scan data using the following equation: δTPA = (β * hν) / (NA * C) where:

-

β is the TPA coefficient obtained by fitting the Z-scan curve.

-

hν is the photon energy of the incident laser.

-

NA is Avogadro's number.

-

C is the concentration of the dye.

-

III. Two-Photon Fluorescence Microscopy for Cellular Imaging

Styrylpyridinium dyes are known to localize in the cytoplasm and can be used as probes for two-photon fluorescence microscopy (TPM).

Materials:

-

Live or fixed cells cultured on glass-bottom dishes.

-

A stock solution of the styrylpyridinium dye in DMSO.

-

Cell culture medium or phosphate-buffered saline (PBS).

-

A two-photon microscope equipped with a femtosecond pulsed NIR laser.

Procedure:

-

Cell Staining:

-

Prepare a working solution of the dye by diluting the stock solution in cell culture medium or PBS to the desired final concentration (typically in the low micromolar range).

-

Incubate the cells with the dye solution for 15-30 minutes at 37°C.

-

Wash the cells twice with fresh medium or PBS to remove the excess dye.

-

-

Two-Photon Imaging:

-

Place the stained cells on the stage of the two-photon microscope.

-

Excite the dye using the NIR laser at a wavelength corresponding to its two-photon absorption maximum (typically around 800 nm for red-emitting styrylpyridinium dyes).

-

Collect the emitted fluorescence using a suitable detector and filter set.

-

Acquire images of the stained cells. The dye is expected to show bright fluorescence in the cytoplasm.

-

Visualizations

Caption: Workflow for the synthesis and characterization of the styrylpyridinium dye.

Caption: Principle of two-photon absorption and its application in fluorescence microscopy.

References

Application Notes and Protocols for Cell Imaging using [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is a member of the styrylpyridinium class of fluorescent dyes.[1] These cationic dyes are valuable tools in cell imaging due to their ability to accumulate in specific organelles, most notably mitochondria, driven by the mitochondrial membrane potential.[2][3] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, based on the known characteristics of structurally similar styrylpyridinium probes.

Product Information

Product Name: [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Appearance: Crystalline solid

Molecular Formula: C₂₃H₂₀INO₂

Molecular Weight: 485.32 g/mol

Spectroscopic Properties